![molecular formula C13H11ClN2O3 B12511490 [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate](/img/structure/B12511490.png)
[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate: is an organic compound that features a furan ring, a chlorophenyl group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate typically involves the following steps:
Formation of the Furan-2-yl Intermediate: The furan-2-yl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Carbamate Moiety: The carbamate group is introduced by reacting an amine with a chloroformate or carbamoyl chloride under controlled conditions.
Coupling Reaction: The final step involves coupling the furan-2-yl intermediate with the carbamate moiety in the presence of a suitable catalyst, such as a palladium complex, under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction conditions, such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amine and alcohol derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
[1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
[1-(furan-2-yl)ethylidene]amino N-(4-bromophenyl)carbamate: Similar structure but with a bromine atom instead of chlorine.
[1-(furan-2-yl)ethylidene]amino N-(4-methylphenyl)carbamate: Similar structure but with a methyl group instead of chlorine.
[1-(furan-2-yl)ethylidene]amino N-(4-nitrophenyl)carbamate: Similar structure but with a nitro group instead of chlorine.
Uniqueness
- The presence of the chlorophenyl group in [1-(furan-2-yl)ethylidene]amino N-(4-chlorophenyl)carbamate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets.
- Compared to its analogs, this compound may exhibit distinct pharmacological profiles and material properties due to the specific effects of the chlorine substituent.
Properties
Molecular Formula |
C13H11ClN2O3 |
|---|---|
Molecular Weight |
278.69 g/mol |
IUPAC Name |
[1-(furan-2-yl)ethylideneamino] N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C13H11ClN2O3/c1-9(12-3-2-8-18-12)16-19-13(17)15-11-6-4-10(14)5-7-11/h2-8H,1H3,(H,15,17) |
InChI Key |
BMKQIRMLOVMLNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NOC(=O)NC1=CC=C(C=C1)Cl)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-dimethoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B12511416.png)
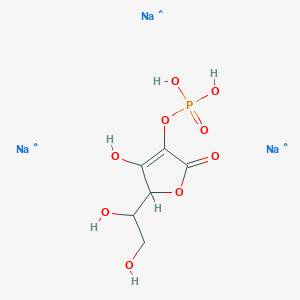
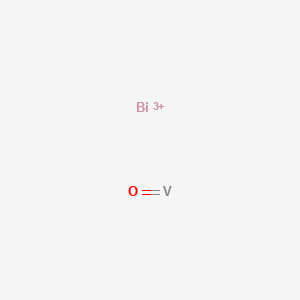
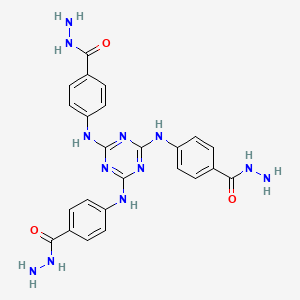
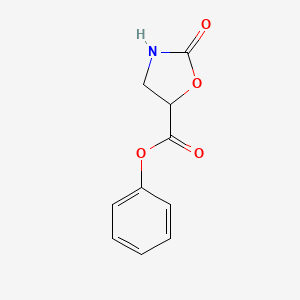
![9H-fluoren-9-ylmethyl N-{1-[methoxy(methyl)carbamoyl]-3-(triphenylmethylcarbamoyl)propyl}carbamate](/img/structure/B12511454.png)


![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B12511472.png)
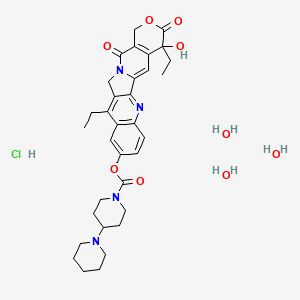
![3-[2-[4-(Trifluoromethoxy)anilino]-1-(3,3,5-trimethylcyclohexyl)benzimidazol-5-yl]propanoic acid](/img/structure/B12511497.png)
![3-[(Tert-butoxycarbonyl)amino]-2-acetamidopropanoic acid](/img/structure/B12511500.png)
![7-Borono-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B12511503.png)

